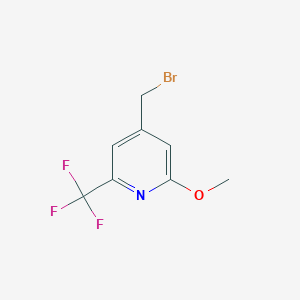

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine

Description

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromomethyl group at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability, as well as the bromomethyl group’s utility as a reactive handle for further functionalization . Pyridine derivatives with trifluoromethyl substituents are frequently employed in drug discovery, particularly in targeting neurodegenerative diseases and fibrosis, as demonstrated by their roles in enhancing autophagy (e.g., neuroprotective agents) and inhibiting lysyl oxidase-like 2 (LOXL2), a key enzyme in fibrotic pathways .

Properties

IUPAC Name |

4-(bromomethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBCOACGFFWMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methoxy-6-Methylpyridine

Reagents and Conditions:

The methyl group at the 4-position of 2-methoxy-6-methylpyridine is brominated using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide to generate bromine radicals.

The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux or controlled temperature conditions to optimize yield and minimize side reactions.Mechanism:

Radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals, which abstract a hydrogen atom from the methyl group, forming a benzylic radical intermediate that subsequently reacts with bromine to form the bromomethyl product.Reaction Parameters:

Temperature control (usually reflux or around 70°C), reaction time (several hours), and stoichiometry of NBS are critical to achieve high selectivity and yield.Typical Yields:

Reported yields for this bromination step range from moderate to high (often above 70%), depending on reaction optimization.

Alternative Brominating Agents and Conditions

Elemental bromine can also be used under milder conditions with appropriate radical initiators or light exposure to achieve similar bromination.

In some cases, continuous flow reactors are employed in industrial settings to improve reaction control, safety, and scalability.

Industrial and Scale-Up Considerations

Continuous flow methods allow precise control over reaction parameters such as temperature, reagent concentration, and residence time, enhancing reproducibility and safety.

Automated reactor systems can be used to scale the bromination process efficiently, reducing the formation of side products and improving overall yield.

Use of inert atmosphere (nitrogen or argon) is common to prevent unwanted oxidation or side reactions.

Experimental Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 2-methoxy-6-methylpyridine | N-bromosuccinimide (NBS), AIBN (radical initiator) | CCl4 or CH2Cl2 | Reflux (~70°C) | 3-6 hours | 70-85 | Radical bromination at methyl position, inert atmosphere |

| Bromination with elemental bromine | Br2, light or radical initiator | Dichloromethane | Room temp to reflux | 2-4 hours | 65-80 | Alternative brominating agent, requires careful control |

| Continuous flow bromination | NBS, controlled flow reactor | Suitable inert solvent | Controlled (50-70°C) | Minutes to hours | >80 | Industrial scale, improved safety and yield |

Related Synthetic Routes and Findings

The synthesis of related compounds such as 4-bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridine involves similar bromination steps, indicating the general applicability of radical bromination for pyridine derivatives with trifluoromethyl substitution.

Studies emphasize the importance of solvent choice and radical initiator concentration to minimize side reactions such as over-bromination or ring bromination.

The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the pyridine ring and the methyl substituent, often requiring fine-tuning of reaction conditions to achieve selective bromination at the methyl group without affecting the aromatic ring.

Summary of Key Research Findings

Bromination of 2-methoxy-6-methylpyridine using NBS in CCl4 with AIBN under reflux is the most common and effective method for preparing 4-bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine, achieving yields typically above 70%.

Industrial scale synthesis benefits from continuous flow methods that enhance reaction control and safety, enabling efficient production with high purity.

Alternative brominating agents such as elemental bromine can be used but require more stringent control to avoid side reactions.

The trifluoromethyl substituent's electron-withdrawing effect necessitates careful optimization of reaction conditions to maintain selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Pyridine Derivatives with Trifluoromethyl Groups

Cell viability data from neuroprotection assays (3 μM unless noted). *MPO score: Multiparameter optimization score (higher values indicate better drug-like properties).

Key Findings:

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups are well-tolerated, with 4-methoxy (9k) and 3-methoxy (9l) derivatives showing 80% and 87% cell viability, respectively . Bromomethyl (electron-withdrawing) at position 4 (target compound) provides moderate activity (82%), comparable to the 3-aminomethyl analog (9f, 74%) .

Positional Effects: 4-Substituted derivatives generally outperform 3-substituted analogs. For example, 4-methyl (9i) enhances cell viability to 136%, whereas its 3-methyl counterpart (9j) shows only 82% activity . In LOXL2 inhibitors, 4-(aminomethyl) substitution (28) achieves high potency (IC₅₀ < 10 nM) and selectivity over related enzymes like LOX .

Stability Considerations :

- The 4-methyl analog (9i) exhibits exceptional activity but degrades in solution after four days, limiting its utility .

- Bromomethyl and methoxy groups in the target compound confer moderate stability, making it more practical for long-term storage compared to 9i .

Structural Similarity and Functional Group Variations

Table 2: Structural Similarity of Bromo-Trifluoromethylpyridines

*Similarity score calculated using cheminformatics tools (1.0 = identical).

Key Insights:

- Halogen Diversity : Bromine at position 4 (target compound) vs. position 3 (CAS 1010422-53-3) alters electronic properties and steric bulk, impacting receptor binding .

- Fluorine and Trifluoromethoxy Additions : The compound in incorporates fluorine and trifluoromethoxy groups, enhancing lipophilicity and metabolic resistance compared to the target compound .

Research Implications

The comparison highlights that:

- Optimal Substituent Positioning : 4-Substituted trifluoromethylpyridines generally exhibit superior biological activity and stability.

- Balancing Reactivity and Stability : Bromomethyl groups offer synthetic versatility but may require stabilization strategies for long-term use.

- Therapeutic Potential: Derivatives like 28 (PAT-1251) demonstrate the clinical viability of trifluoromethylpyridines, advancing to Phase 1 trials for fibrosis .

Biological Activity

4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine is a chemical compound notable for its unique structural features, including a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring. This combination of functional groups enhances its physicochemical properties, making it an interesting candidate for various biological applications. This article reviews the biological activity of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

- Chemical Formula : CHBrFNO

- Molecular Weight : 256.06 g/mol

- CAS Number : 1227576-11-5

Mechanisms of Biological Activity

The biological activity of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine can be attributed to several mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways related to cell growth and apoptosis. The presence of the trifluoromethyl group may enhance the compound's stability and bioavailability, allowing for more effective interactions with target enzymes.

- Receptor Binding : Research indicates that this compound may bind to various receptors, modulating their activity and affecting downstream signaling pathways. This could have implications for therapeutic strategies targeting diseases such as cancer or metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is required to fully elucidate these effects.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine on cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it induced apoptosis in human breast cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory activity against certain kinases, which are critical in signaling pathways associated with cancer progression. This finding positions the compound as a promising lead in drug development aimed at kinase-related therapies.

Data Table: Summary of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis yield of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis yield can be enhanced by employing transition-metal catalysts, such as nickel-based systems, which facilitate reductive coupling reactions. For example, nickel catalysts with bidentate ligands (e.g., P,N phosphinitooxazoline) have been shown to improve efficiency in pyridine functionalization by stabilizing intermediates and reducing side reactions . Additionally, controlling reaction parameters like temperature (e.g., 60–80°C for bromomethyl activation) and solvent polarity (e.g., DMF or THF) minimizes decomposition of reactive intermediates such as the bromomethyl group. Pre-functionalization of the pyridine core with methoxy and trifluoromethyl groups prior to bromomethylation can also streamline the synthesis .

Basic: What characterization techniques are recommended for confirming the structure of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., methoxy at C2, trifluoromethyl at C6) and bromomethyl integration. F NMR is critical for verifying the trifluoromethyl group’s environment .

- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and isotopic patterns, especially for bromine (characteristic 1:1 Br/Br doublet) .

- X-ray Crystallography: If single crystals are obtainable, this provides unambiguous confirmation of the 3D structure and substituent geometry .

Advanced: How can researchers resolve contradictory data in spectroscopic analysis, such as unexpected splitting in NMR spectra?

Methodological Answer:

Contradictory NMR signals often arise from dynamic processes (e.g., rotational isomerism of the trifluoromethyl group) or paramagnetic impurities. To address this:

- Perform variable-temperature NMR to identify temperature-dependent splitting, which suggests conformational exchange .

- Use 2D NMR (e.g., COSY, NOESY) to differentiate between coupling artifacts and true substituent effects.

- Cross-validate with computational methods (DFT calculations) to predict chemical shifts and compare with experimental data .

Advanced: What strategies improve the selectivity of 4-Bromomethyl-2-methoxy-6-(trifluoromethyl)pyridine in biological assays (e.g., enzyme inhibition)?

Methodological Answer:

To enhance selectivity:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methoxy with bulkier groups) to sterically block off-target interactions. Evidence from LOXL2 inhibitor studies shows that small changes in pyridine substituents (e.g., replacing ethylamino with hydroxypyrrolidine) significantly improve selectivity over related enzymes .

- Pharmacophore Modeling: Use docking simulations to predict binding interactions with target vs. non-target proteins. For example, the trifluoromethyl group’s electron-withdrawing properties can be tuned to optimize target affinity .

Advanced: How do substituent effects (e.g., methoxy vs. methyl groups) influence the reactivity of the bromomethyl moiety in cross-coupling reactions?

Methodological Answer:

- Electron-Donating Groups (e.g., Methoxy): Stabilize the pyridine ring via resonance, reducing electrophilicity at the bromomethyl site and slowing nucleophilic substitution. This necessitates stronger bases (e.g., NaH) to activate the leaving group .

- Electron-Withdrawing Groups (e.g., Trifluoromethyl): Increase the electrophilicity of the bromomethyl group, accelerating Suzuki-Miyaura couplings but risking premature hydrolysis. Use anhydrous conditions and palladium catalysts with bulky ligands (e.g., SPhos) to mitigate side reactions .

Basic: What are common intermediates in the synthesis of trifluoromethyl-substituted pyridines, and how are they stabilized?

Methodological Answer:

- Bromo- and Chloro-Substituted Precursors: Intermediates like 3-Bromo-2-cyano-6-(trifluoromethyl)pyridine are stabilized by low-temperature storage (−20°C) and inert atmospheres to prevent halogen loss .

- Protected Alcohols: Methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups are used to protect reactive hydroxyl intermediates during functionalization .

Advanced: How can computational methods guide the design of derivatives for specific applications (e.g., enzyme inhibition)?

Methodological Answer:

- DFT Calculations: Predict electronic effects of substituents (e.g., trifluoromethyl’s impact on ring electron density) to optimize reaction pathways .

- Molecular Dynamics (MD) Simulations: Model interactions between the compound and biological targets (e.g., LOXL2’s active site) to identify critical binding motifs. For example, simulations revealed that the bromomethyl group’s orientation affects covalent bond formation with catalytic lysine residues .

Basic: What safety protocols are critical when handling bromomethyl-substituted pyridines?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Management: Segregate halogenated waste and neutralize residual bromine with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.